molecular formula C26H28N4O2 B2770590 1-benzyl-2-(2-ethylpiperidine-1-carbonyl)-7-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 900884-10-8

1-benzyl-2-(2-ethylpiperidine-1-carbonyl)-7-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B2770590
CAS No.: 900884-10-8
M. Wt: 428.536
InChI Key: KASOELIDGBBCCD-UHFFFAOYSA-N
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Description

1-benzyl-2-(2-ethylpiperidine-1-carbonyl)-7-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C26H28N4O2 and its molecular weight is 428.536. The purity is usually 95%.
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Properties

IUPAC Name

6-benzyl-5-(2-ethylpiperidine-1-carbonyl)-12-methyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2/c1-3-20-11-7-8-14-28(20)26(32)22-15-21-24(29(22)17-19-9-5-4-6-10-19)27-23-13-12-18(2)16-30(23)25(21)31/h4-6,9-10,12-13,15-16,20H,3,7-8,11,14,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASOELIDGBBCCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC(=CN5C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-benzyl-2-(2-ethylpiperidine-1-carbonyl)-7-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex organic molecule that has garnered attention for its potential biological activity. This article aims to explore the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-benzyl-2-(2-ethylpiperidine-1-carbonyl)-7-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one can be represented as follows:

C19H24N4O\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}

This structure features a pyrido-pyrrolo-pyrimidine core with various substituents that may influence its biological activity.

Antiviral Properties

Recent studies have indicated that compounds with similar structural motifs exhibit promising antiviral activity. For instance, derivatives of pyrido-pyrimidines have shown efficacy against viruses such as Ebola and HIV. These compounds often function by inhibiting viral entry or replication through interactions with viral proteins or host cell receptors.

The proposed mechanism of action for compounds structurally related to 1-benzyl-2-(2-ethylpiperidine-1-carbonyl)-7-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one involves:

  • Inhibition of Viral Entry : Similar compounds have been shown to block critical interactions between viral glycoproteins and host cell receptors.
  • Modulation of Host Immune Response : Some derivatives may act as Toll-like receptor (TLR) agonists or antagonists, influencing the immune response to viral infections.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on similar compounds have demonstrated varying degrees of cytotoxicity against different cell lines. For example, a related compound was reported to have an EC50 value indicating effective antiviral activity while maintaining a favorable selectivity index (SI) against non-target cells.

Data Table: Biological Activity Summary

Compound NameEC50 (µM)SIMechanism
Compound A0.9310Inhibits viral entry
Compound B0.6420Inhibits replication
1-benzyl-2-(2-ethylpiperidine-1-carbonyl)-7-methyl...TBDTBDTBD

Note : TBD = To Be Determined based on further experimental data.

Case Study 1: Antiviral Efficacy

A study focused on the synthesis and biological evaluation of pyrido-pyrimidine derivatives found that certain modifications significantly enhanced antiviral activity against the Ebola virus. The most active compounds were shown to inhibit viral entry at concentrations comparable to existing antiviral agents.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of related compounds indicated that specific substitutions on the piperidine moiety could lead to improved binding affinities for target proteins involved in viral entry mechanisms. This suggests that further optimization of 1-benzyl-2-(2-ethylpiperidine-1-carbonyl)-7-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one could yield more potent derivatives.

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